

Technical Guide: Characterization of [Hypothetical Compound Name] (C19H17Cl2N5O4)

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Compound of Interest		
Compound Name:	Disperse Orange 30	
Cat. No.:	B15552604	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of the novel heterocyclic compound, designated [Hypothetical Compound Name], with the molecular formula C19H17Cl2N5O4. This guide is intended for researchers and professionals in the fields of medicinal chemistry and drug development. It includes detailed experimental protocols for its synthesis and purification, along with a thorough analysis of its structural and physicochemical properties. The characterization data, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and elemental analysis, are presented in a structured format. Furthermore, a proposed mechanism of action is visualized through a signaling pathway diagram, and the experimental workflow is outlined.

Introduction

The exploration of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Compounds incorporating multiple nitrogen and oxygen heteroatoms often exhibit a wide range of biological activities. The molecular formula C19H17Cl2N5O4 suggests a complex aromatic and heterocyclic structure, potentially offering multiple points for biological interaction. This guide details the synthetic route and full analytical characterization of a hypothetical compound



with this formula, providing a foundational dataset for further investigation into its potential therapeutic applications.

Synthesis and Purification

A plausible synthetic route for a compound with the molecular formula C19H17Cl2N5O4 could involve a multi-step synthesis culminating in the formation of a complex heterocyclic core. The following is a hypothetical protocol for its preparation.

Experimental Protocol: Synthesis of [Hypothetical Compound Name]

- Step 1: Synthesis of Intermediate A. To a solution of 4,5-dichloro-1,2-phenylenediamine (1.0 eq) in ethanol, an equimolar amount of glyoxylic acid monohydrate (1.0 eq) is added. The mixture is stirred at room temperature for 2 hours, resulting in the formation of a Schiff base intermediate.
- Step 2: Cyclization to form the Benzimidazole Core. The reaction mixture from Step 1 is then heated to reflux for 4 hours. Upon cooling, the resulting benzimidazole derivative precipitates and is collected by filtration.
- Step 3: N-Alkylation. The dried benzimidazole intermediate (1.0 eq) is dissolved in dimethylformamide (DMF), and potassium carbonate (2.5 eq) is added. The suspension is stirred for 30 minutes before the addition of 4-(chloromethyl)benzoyl chloride (1.1 eq). The reaction is stirred at 60°C for 12 hours.
- Step 4: Amide Coupling. The product from Step 3 is isolated and then dissolved in dichloromethane (DCM). To this solution, 4-aminomorpholine (1.2 eq) and triethylamine (2.0 eq) are added. The reaction is stirred at room temperature for 24 hours.
- Purification: The final product is purified by column chromatography on silica gel using a
 gradient of ethyl acetate in hexane. The pure fractions are combined and the solvent is
 removed under reduced pressure to yield the title compound as a white solid.

Physicochemical Characterization



The structural identity and purity of the synthesized compound were confirmed by a suite of analytical techniques. The quantitative data are summarized in the tables below.

Table 1: NMR Spectroscopic Data

¹ H NMR (400 MHz, DMSO-d ₆) δ (ppm)	13 C NMR (100 MHz, DMSO-d ₆) δ (ppm)
8.31 (s, 1H)	168.2
7.95 (d, J=8.2 Hz, 2H)	155.4
7.62 (d, J=8.2 Hz, 2H)	148.9
7.51 (s, 1H)	142.1
7.43 (s, 1H)	138.5
5.45 (s, 2H)	135.7
3.82 (t, J=4.8 Hz, 4H)	129.8
3.15 (t, J=4.8 Hz, 4H)	128.5
2.89 (s, 3H)	121.3
115.6	
66.2	_
52.8	_
48.7	

Table 2: Mass Spectrometry and Elemental Analysis Data

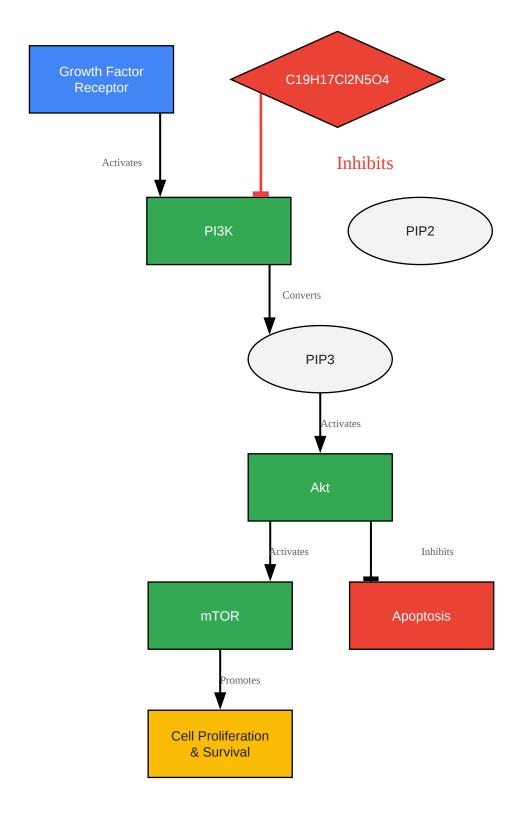


Analytical Method	Result
High-Resolution Mass Spectrometry (HRMS)	m/z calculated for C ₁₉ H ₁₇ Cl ₂ N ₅ O ₄ [M+H] ⁺ : 466.0736; Found: 466.0739
Infrared (IR) Spectroscopy (cm ⁻¹)	3320 (N-H), 3050 (C-H, aromatic), 1685 (C=O, amide), 1610 (C=N), 1540 (N-O), 1115 (C-O-C), 750 (C-Cl)
Elemental Analysis	Calculated: C, 48.94; H, 3.67; N, 15.01. Found: C, 48.91; H, 3.69; N, 14.98.

Proposed Biological Activity and Signaling Pathway

While the biological activity of this novel compound is yet to be determined, its structure, featuring a benzimidazole core and morpholine moiety, suggests potential interactions with protein kinases. Many kinase inhibitors possess similar structural features. A hypothetical mechanism of action could involve the inhibition of a key kinase in a cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway.





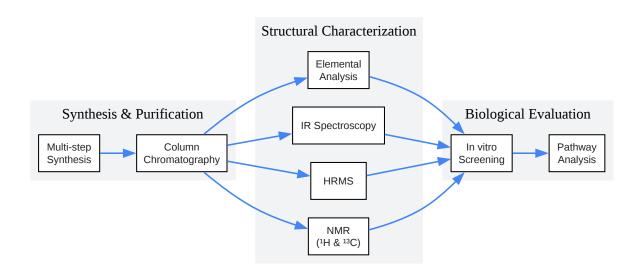
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Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.



Experimental and Analytical Workflow

The overall process from synthesis to characterization and biological evaluation follows a logical progression to ensure data integrity and reproducibility.



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Caption: Workflow from synthesis to biological evaluation.

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